molecular formula C3H3Cl3N2O2 B14533492 1,2,3-Trichloro-1,3-dinitrosopropane CAS No. 62678-97-1

1,2,3-Trichloro-1,3-dinitrosopropane

Cat. No.: B14533492
CAS No.: 62678-97-1
M. Wt: 205.42 g/mol
InChI Key: UFOXRSVQGTUVNA-UHFFFAOYSA-N
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Description

The compound 1,2,3-Trichloro-1,3-dinitrosopropane is a halogenated nitrosoalkane characterized by three chlorine atoms and two nitroso (NO) groups attached to a propane backbone. For instance, 1,2,3-Trichloropropane (CAS 96-18-4), a closely related compound, has a molecular formula of C₃H₅Cl₃, a molecular weight of 147.43 g/mol, and is a volatile liquid at room temperature . The addition of nitroso groups in this compound likely enhances its electrophilicity and reactivity, similar to how nitroso functionalities influence other halogenated compounds like Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) .

Properties

CAS No.

62678-97-1

Molecular Formula

C3H3Cl3N2O2

Molecular Weight

205.42 g/mol

IUPAC Name

1,2,3-trichloro-1,3-dinitrosopropane

InChI

InChI=1S/C3H3Cl3N2O2/c4-1(2(5)7-9)3(6)8-10/h1-3H

InChI Key

UFOXRSVQGTUVNA-UHFFFAOYSA-N

Canonical SMILES

C(C(N=O)Cl)(C(N=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of chlorine gas and a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 1,2,3-Trichloro-1,3-dinitrosopropane involves large-scale chlorination processes. The reaction is carried out in reactors equipped with safety measures to handle the toxic and corrosive nature of chlorine gas. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-1,3-dinitrosopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Trichloro-1,3-dinitrosopropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-1,3-dinitrosopropane involves its interaction with molecular targets through its reactive chlorine and nitroso groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1,2,3-Trichloro-1,3-dinitrosopropane, we compare it with structurally and functionally related chlorinated alkanes and nitroso-containing compounds.

Table 1: Structural and Chemical Comparison

Compound Name Molecular Formula CAS No. Key Functional Groups Reactivity/Applications Reference
1,2,3-Trichloropropane C₃H₅Cl₃ 96-18-4 Three Cl atoms Solvent, intermediate in chemical synthesis; carcinogenic
1,1,1,2,3,3,3-Heptachloropropane C₃HCl₇ 3849-33-0 Seven Cl atoms High thermal stability; used in flame retardants
4,5-Dichloro-1,2,3-dithiazolium chloride (Appel’s salt) C₃Cl₂N₂S₂⁺ N/A Cl, S, and N-heterocycle Electrophilic reagent for synthesizing heterocycles
This compound (hypothetical) C₃H₃Cl₃N₂O₂ N/A Three Cl, two NO groups Likely high electrophilicity; potential use in nitrosation reactions Inferred

Key Findings:

Reactivity :

  • 1,2,3-Trichloropropane undergoes dechlorination in environmental systems, producing metabolites like trichloroethylene . Its toxicity is linked to hepatic and renal damage .
  • Appel’s salt exhibits reactivity at the C-5 position due to electron-deficient sulfur and nitrogen atoms, enabling nucleophilic substitutions . Similarly, this compound’s nitroso groups may act as electrophilic sites for reactions with amines or thiols.

Environmental Persistence: 1,2,3-Trichloropropane is highly persistent in groundwater, with a half-life exceeding 1,000 days . The nitroso variant may degrade faster due to photolabile NO groups but could form toxic nitrosoamines.

Thermodynamic Stability :

  • Heptachloropropane (C₃HCl₇) demonstrates exceptional stability due to symmetrical chlorine substitution, whereas asymmetrical analogs like 1,2,3-Trichloropropane are more reactive .

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